molecular formula C9H17NO B13168417 (Octahydro-1H-indol-3a-yl)methanol

(Octahydro-1H-indol-3a-yl)methanol

Cat. No.: B13168417
M. Wt: 155.24 g/mol
InChI Key: GBRYIQLRGFVPNI-UHFFFAOYSA-N
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Description

(Octahydro-1H-indol-3a-yl)methanol is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is often used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-1H-indol-3a-yl)methanol typically involves the reduction of indole derivatives. One common method is the hydrogenation of indole in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(Octahydro-1H-indol-3a-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

(Octahydro-1H-indol-3a-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of (Octahydro-1H-indol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and properties. Its fully saturated ring system and hydroxyl functional group make it distinct from other indole derivatives. This uniqueness contributes to its specific reactivity and applications in various fields .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethanol

InChI

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)10-6-5-9/h8,10-11H,1-7H2

InChI Key

GBRYIQLRGFVPNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC2C1)CO

Origin of Product

United States

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